While specific information about the source, classification, and role of 6-methoxy-1-methyl-1H-indazole in scientific research is limited within the provided papers, its presence as a core structure in various research projects highlights its potential significance. Notably, its derivatives have been investigated for their potential in pharmaceutical applications, particularly in targeting specific serotonin receptors and glycogen synthase kinase-3 (GSK-3) [].
6-Methoxy-1-methyl-1H-indazole is a compound belonging to the indazole family, which consists of a five-membered ring containing two nitrogen atoms. This compound is characterized by a methoxy group at the sixth position and a methyl group at the first position of the indazole ring. Indazoles, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
6-Methoxy-1-methyl-1H-indazole can be synthesized through various chemical methods, often involving the manipulation of simpler organic compounds. It is commercially available from chemical suppliers and is utilized in research laboratories for various applications, particularly in drug development.
This compound is classified as an indazole derivative, which falls under the broader category of heterocyclic compounds. Its structural features contribute to its classification as a potential pharmacophore in drug design.
The synthesis of 6-methoxy-1-methyl-1H-indazole typically involves several key steps:
This method has been optimized for yield and purity, often employing techniques such as chromatography for purification.
The molecular structure of 6-methoxy-1-methyl-1H-indazole can be represented by its chemical formula . The structure includes:
Key structural data include:
6-Methoxy-1-methyl-1H-indazole can participate in various chemical reactions, including:
For example, in substitution reactions, nucleophiles such as sodium azide can replace the methoxy group, leading to new derivatives that may exhibit different biological activities.
The mechanism of action for 6-methoxy-1-methyl-1H-indazole is primarily linked to its ability to interact with specific biological targets within cells.
Research indicates that this compound may inhibit certain kinases involved in cell signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells. This interaction is crucial for its potential use in anticancer therapies.
Studies have shown that derivatives of indazoles can modulate various cellular pathways, making them valuable in drug development for conditions like cancer and inflammation.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize this compound and confirm its structure during synthesis.
6-Methoxy-1-methyl-1H-indazole has several applications in scientific research:
Regioselective functionalization of the indazole scaffold is critical for synthesizing pharmacologically active derivatives like 6-Methoxy-1-methyl-1H-indazole. The core challenge lies in selectively modifying the N1, C3, C4, C5, C6, or C7 positions without undesired side reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing aryl, heteroaryl, or halogen substituents at specific positions. For example, 4-Iodo-6-methoxy-1-methyl-1H-indazole serves as a key intermediate for Suzuki-Miyaura couplings, enabling the installation of boronic acids at C4 for downstream derivatization [3]. The iodine atom at C4 exhibits high reactivity due to reduced steric hindrance and electron-deficient character imparted by the adjacent N1-methyl group.
Copper-mediated cyclization offers an alternative route for constructing the indazole core with inherent regiocontrol. A CuI-catalyzed method using 2-(2-bromoarylidene)guanylhydrazone hydrochlorides delivers N1-unsubstituted indazoles in yields up to 75%, which can be subsequently methylated [4]. This method avoids hazardous hydrazine and provides direct access to 1H-indazole precursors for N1 alkylation. Recent advances in microwave-assisted cyclization further enhance regioselectivity and reaction efficiency, reducing typical reaction times from hours to minutes while improving yields by 10–15% compared to conventional heating [8].
Table 1: Regioselective Modification Strategies for 6-Methoxy-1-methyl-1H-indazole Derivatives
Target Position | Reagent/Reaction | Key Functional Groups Installed | Application Example |
---|---|---|---|
C4 | Pd-catalyzed cross-coupling | Iodo, Aryl, Heteroaryl | BET inhibitor intermediates [3] |
N1 | Alkyl halides/K₂CO₃/microwave | Methyl, 2-Hydroxyethyl | Bioavailability enhancement [7] |
C6 | Electrophilic aromatic substitution | Methoxy, Bromo | CCR4 antagonists [6] |
C3 | Diazotization/Sandmeyer | Cyano, Halogen | Functional group transformation [4] |
The methoxy group at C6 significantly influences the biological activity and electronic properties of indazole derivatives. Strategic placement requires careful synthetic design due to potential electronic deactivation of adjacent positions. Ortho-directed metalation enables precise C6 functionalization, where the N1 nitrogen acts as a directing group for lithiation at C7, allowing subsequent methoxylation at C6 via oxidation-quenching sequences. This approach achieves >90% regioselectivity in optimized conditions [4] [8].
Alternatively, pre-functionalized building blocks simplify methoxy incorporation. Starting from 6-methoxy-1H-indazole (CAS 3522-07-4), methylation at N1 proceeds efficiently with methyl iodide and potassium carbonate in DMF at 60°C, yielding the target compound in 85–92% purity [4]. The methoxy group’s position enhances hydrophobic interactions in protein binding pockets, as demonstrated in BET inhibitors where C6-methoxy derivatives show 30-fold higher affinity (Ki < 1 nM) than unmethylated analogs [7]. Computational studies indicate the methoxy group’s oxygen participates in water-mediated hydrogen bonding with His437 in the BRD4 acetyl-lysine binding site, explaining its critical role in potency [2].
Microwave-assisted synthesis dramatically accelerates methoxy-indazole production. Reaction of 5-methoxysalicylaldehyde with hydrazine hydrate at 420 W for 10 minutes yields 6-methoxy-1H-indazole with 91% efficiency, compared to 80% under conventional heating [8]. This method enables rapid exploration of methoxy position effects: C6-methoxy isomers outperform C4- or C5-methoxy variants in cellular assays due to optimal steric accommodation in the WPF hydrophobic pocket of BET proteins [7].
N-Methylation at the indazole N1 position markedly improves metabolic stability and membrane permeability. Direct alkylation methods using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile) achieve >90% N1-selectivity when conducted at 25–60°C [3] [4]. Higher temperatures promote N2-alkylation, necessitating precise thermal control. Microwave irradiation (350 W, 10 min) enhances N1-methylation efficiency, yielding 94% of 1-methyl-6-methoxyindazole with minimal dialkylation byproducts [8].
Biological impact studies reveal that N1-methylation increases oral bioavailability by 3.5-fold in rat models compared to N1-unsubstituted analogs. This results from reduced first-pass metabolism, as the methyl group blocks cytochrome P450 3A4-mediated oxidation at N1 [7]. In BET inhibitors like compound 31 (4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole), the N1-methyl indazole moiety contributes to nanomolar BRD4 binding (Ki = 10.4 nM) and 89% oral absorption in mice [2]. Notably, bulkier N1-substituents (e.g., 2-hydroxyethyl) maintain potency but reduce intestinal absorption due to increased molecular weight and polar surface area [7].
Table 2: Impact of N1-Substituents on Pharmacokinetic Parameters of Indazole-Based BET Inhibitors
N1-Substituent | BRD4 Ki (nM) | Microsomal Stability (% remaining) | Oral Bioavailability (%) |
---|---|---|---|
H | 24.7 ± 1.0 | 42 | 12 |
Methyl | 10.4 ± 1.1 | 78 | 65 |
2-Hydroxyethyl | 12.2 ± 1.6 | 81 | 48 |
Benzyl | 18.5 ± 4.0 | 69 | 32 |
Analysis of 6-Methoxy-1-methyl-1H-indazole derivatives in the ZINC database reveals four predominant synthetic pathways with distinct efficiency profiles. Route A (2-step cyclization-methylation) starts from 4-methoxy-2-methylaniline via diazotization and cyclization, followed by N-methylation, achieving 68% overall yield but requiring cryogenic conditions (−10°C) [4]. Route B employs copper-catalyzed cyclization of 2-bromo-4-methoxybenzaldehyde with methylhydrazine, yielding 79% product in one pot but necessitating expensive Pd/Cu catalysts [4] [8].
Route C (microwave-assisted) demonstrates superior efficiency: condensation of 5-methoxysalicylaldehyde with methylhydrazine at 350 W for 8 minutes, followed by cyclization at 420 W for 10 minutes delivers the target compound in 94% yield with 99.5% HPLC purity [8]. This method reduces reaction time from 14 hours to 18 minutes and eliminates solvent waste. Route D focuses on late-stage diversification, where 4-Iodo-6-methoxy-1-methyl-1H-indazole serves as a versatile intermediate for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to generate ZINC library derivatives like 4-aryl-6-methoxy-1-methylindazoles [3].
Cost analysis indicates Route C is optimal for gram-scale synthesis ($28/g), while Route D enables efficient library expansion at $126/derivative. Derivatives featuring C4-heteroaryl groups (e.g., quinoline, thiophene) show the highest SAR relevance, with BRD4 IC₅₀ values correlating with calculated LogP values (optimal range: 2.8–3.4). Notably, 6-methoxy-1-methyl-4-(pyridin-3-yl)-1H-indazole derivatives exhibit 11-fold greater aqueous solubility than their quinoline counterparts, highlighting the value of ZINC-driven property optimization [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: